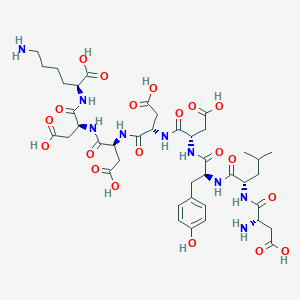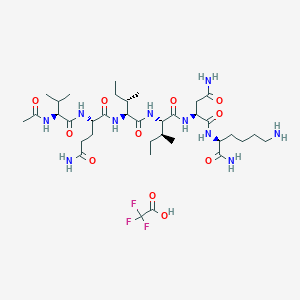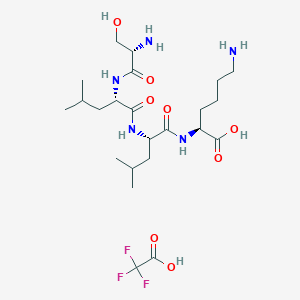
Endothelin-3, human, mouse, rabbit, rat TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endothelin-3, human, mouse, rabbit, rat TFA is a 21-amino acid vasoactive peptide that binds to G-protein-linked transmembrane receptors, ET-RA and ET-RB.
Applications De Recherche Scientifique
Vasoactive Peptide Roles
Endothelins, including Endothelin-3 (ET-3), are potent vasoactive peptides. Research has shown that they play significant roles in the lung, particularly in bronchiolar and bronchial epithelium, endothelium of smooth-muscle-walled vessels, and bronchial and bronchiolar-associated lymphoid tissue, suggesting roles beyond vasoactivity in these areas (Durham et al., 1993).
Endothelin Receptor Subtypes
ET-3 has been studied for its ability to differentiate between endothelin receptor subtypes. Experiments demonstrate that ET analogs like ET-3 exhibit high-affinity binding and can contract rabbit pulmonary artery, indicating their potential role in vascular physiology (Panek et al., 1992).
Microvascular Constriction
ET-3 is also known for its potent constrictor action on the microvasculature. Studies involving rabbit skin have shown that ET-3 can decrease local blood flow in a dose-dependent manner, adding to the understanding of its role in physiological control of blood flow and pressure (Brain et al., 1988).
Effect on Hypothalamic-Pituitary-Adrenal Axis
ET-3 is also implicated in the activation of the hypothalamic-pituitary-adrenal axis. It has been observed to cause significant increases in plasma ACTH and corticosterone levels in rats, suggesting its function as a neuropeptide (Hirai et al., 1991).
Immunoreactivity in Nerve Cells
ET-3-like immunoreactivity has been demonstrated in certain nerve cell bodies in the rat striatum, indicating a complex nature of neuronal ET in the rat brain (Fuxe et al., 1991).
Role in Insulin Release
Interestingly, ET-3, similar to ET-1, stimulates insulin release by rat isolated islets. This finding supports the hypothesis of ET involvement in the regulation of insulin secretion (Carlo et al., 2000).
Nociception in Hirschsprung's Disease
ET-3 deficiency in mice has been associated with a loss of nociception from the aganglionic rectum. This finding is significant in understanding the role of ET-3 in nociception in various organs and species (Zagorodnyuk et al., 2011).
Hypertension and Vascular Hypertrophy
ET-3 is also studied in the context of hypertension and vascular hypertrophy. It's been observed that endothelins, including ET-3, may contribute to the pathogenesis of hypertension and vascular hypertrophy, potentially indicating its role in cardiovascular diseases (Schiffrin, 1995).
Propriétés
Formule moléculaire |
C₁₂₃H₁₆₉F₃N₂₆O₃₅S₄ |
|---|---|
Poids moléculaire |
2757.07 |
Séquence |
One Letter Code: CTCFTYKDKECVYYCHLDIIW(Disulfide bridge: Cys1-Cys15, Cys3-Cys11) |
Synonyme |
Endothelin 3 (Rat,Human) (TFA) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






